N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide
Description
Properties
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-19(15-6-2-1-3-7-15)20-12-13-26(24,25)22-11-10-16-14-21-18-9-5-4-8-17(16)18/h1-9,14,21-22H,10-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFFYBBWCMHJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide typically involves the reaction of tryptamine with benzoyl chloride in the presence of a base to form N-[2-(1H-indol-3-yl)ethyl]benzamide. This intermediate is then reacted with a sulfamoylating agent such as sulfamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfamoyl group.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide is a compound that is a tryptamine and naproxen derivative with potential applications in pharmaceutical research, specifically in drug development targeting cancer and inflammatory diseases. It is a complex organic compound with an indole moiety, a sulfonamide group, and a benzamide structure. The compound's molecular structure facilitates interactions with biological targets, making it valuable for medicinal chemistry.
Potential Applications
- Pharmaceutical Research This compound is a candidate for drug development targeting cancer and inflammatory diseases.
- Antiviral Therapy Indole derivatives, similar to this compound, have demonstrated potential in antiviral therapy.
- Anti-inflammatory and Analgesic Activities Indole derivatives, like this compound, have shown promise in anti-inflammatory and analgesic applications.
- Enzyme Inhibition this compound exhibits biological activity as an inhibitor of specific enzymes, with similar compounds inhibiting cytosolic phospholipase A2 α.
- Anticancer Research The compound has shown potential as a tubulin polymerization inhibitor in cancer research.
- Antimicrobial and Anticancer Evaluation Derivatives of acetamide have been synthesized and assessed for in vitro antimicrobial and anticancer activity . They were also evaluated for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .
Mechanism of Action
The mechanism of action of N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target proteins and enzymes .
Comparison with Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]benzamide
- Structure : Lacks the sulfamoyl group present in the target compound, instead directly linking the benzamide to the indole-ethyl group.
- Activity: Demonstrated antiparasitic activity against Plasmodium falciparum by blocking melatonin-induced synchronization of the parasite’s intraerythrocytic cycle.
- Key Difference : Absence of sulfamoyl may reduce solubility or alter target specificity compared to the target compound.
N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-benzamide (227h)
- Structure : Contains an ethyl group on the nitrogen atom instead of the sulfamoyl-ethyl chain.
- Synthesis : Produced via tandem hydroformylation/Fischer indolization with a 32% yield .
- Pharmacological Data: Limited activity details, but structural simplicity may favor synthetic accessibility over the target compound.
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- Structure : Features a chlorine substituent on the benzamide ring and a methyl group on the indole moiety.
- Activity : Substitutions like chlorine often enhance lipophilicity and binding affinity to hydrophobic targets. Specific activity data are pending, but such modifications are common in antimicrobial and anticancer agents .
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide)
Nitazoxanide
- Structure : Nitro-thiazole benzamide lacking an indole group.
- Activity : Broad-spectrum antiparasitic agent effective against protozoa and helminths. Its nitro group is critical for redox-mediated activation .
Pharmacological and Structural Insights
Impact of Substituents
- Indole Modifications : Methyl or halogen substitutions on the indole ring (e.g., 3-chloro derivative ) can fine-tune receptor affinity or metabolic stability.
Biological Activity
N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Moiety : Known for its significant biological properties.
- Sulfamoyl Group : Enhances solubility and bioavailability.
- Benzamide Structure : Facilitates interactions with various biological targets.
The molecular formula of this compound is , with a molecular weight of 464.5 g/mol .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been identified as an inhibitor of cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways. By blocking arachidonate binding, it reduces the synthesis of prostaglandins, leading to anti-inflammatory effects .
- Anticancer Activity : Research indicates that this compound may inhibit tubulin polymerization, a crucial process for cancer cell proliferation. Its structural components allow it to interact with microtubules, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. It has been evaluated for its efficacy against drug-resistant strains of Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .
Anti-inflammatory Effects
The compound's ability to inhibit COX enzymes suggests significant anti-inflammatory properties. Its mechanism involves reducing the production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Anticancer Potential
In addition to its role in inhibiting tubulin polymerization, studies have highlighted its potential in targeting cancer-related pathways. The compound's structure allows it to engage with multiple cellular targets, enhancing its anticancer efficacy .
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of this compound:
| Study | Findings |
|---|---|
| Investigated as a building block for synthesizing complex molecules; demonstrated enzyme inhibition capabilities. | |
| Showed significant anti-inflammatory and anticancer activities; effective against drug-resistant Mycobacterium tuberculosis strains. | |
| Explored for its interactions with COX isoenzymes; demonstrated reduction in inflammation and pain through biochemical pathway modulation. |
Q & A
Q. What are the standard synthetic routes for N-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]ethyl]benzamide?
The compound is typically synthesized via amidation and cyclization reactions. A common approach involves refluxing intermediates like indole derivatives with benzamide in polar solvents (e.g., methanol or DMF) under acidic or Pd-catalyzed conditions. For example, analogous indole-benzamide hybrids are synthesized by heating reagents in round-bottom flasks under reflux, followed by recrystallization from methanol to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing solvent systems for yield improvement.
Q. Which spectroscopic methods are essential for characterizing this compound?
Essential techniques include:
- IR spectroscopy to confirm sulfonamide (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .
- 1H NMR to resolve indole protons (δ ~7.0–7.5 ppm) and ethylsulfamoyl side chains (δ ~2.5–3.5 ppm). Splitting patterns help verify substitution on the indole ring .
- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight and fragmentation patterns .
Q. What biological activities have been reported for structurally similar indole-benzamide derivatives?
Analogous compounds exhibit anti-inflammatory, anticonvulsant, and antimicrobial activities. For instance, derivatives with benzimidazole or benzoxazine moieties show inhibition of cyclooxygenase-2 (COX-2) in anti-inflammatory assays. Activity is often evaluated via in vitro enzyme inhibition or cell viability assays (e.g., MTT) .
Q. What safety precautions are recommended for handling this compound?
While specific data for this compound are limited, related sulfonamides and benzamides require:
- Avoidance of skin/eye contact (S24/25) and inhalation of dust (S22) .
- Use of PPE (gloves, lab coat) and fume hoods during synthesis .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization strategies include:
- Catalyst screening : Pd-based catalysts enhance amidation efficiency in heterocyclic systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature control : Gradual heating (e.g., 60–100°C) minimizes side reactions like decomposition .
- Purification : Column chromatography or recrystallization in methanol/water mixtures enhances purity .
Q. How can contradictory spectral data (e.g., NMR or IR) be resolved during characterization?
Contradictions may arise from tautomerism or solvent effects. For example:
- Variable indole NH signals : Use deuterated DMSO to stabilize exchangeable protons in NMR .
- Overlapping IR peaks : Compare experimental data with computational predictions (DFT) to assign ambiguous bands .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for related dithiocarbamate-indole hybrids .
Q. What computational methods support the study of this compound’s structure-activity relationships (SAR)?
Q. How can researchers design assays to evaluate its potential as an anticancer agent?
- In vitro : Use cell viability assays (MTT) against cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ determination .
- Mechanistic studies : Measure apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest via flow cytometry .
- In vivo : Xenograft models to assess tumor growth inhibition, paired with toxicity profiling .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Co-crystallization : Add co-formers (e.g., nicotinamide) to improve crystal packing .
- Slow evaporation : Use mixed solvents (e.g., chloroform/methanol) to slow nucleation .
- Low-temperature data collection : Reduce thermal motion for higher-resolution structures .
Q. How can researchers address solubility issues in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
